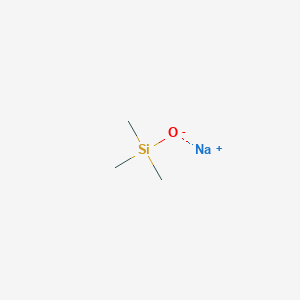
Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium 1-hydroxypropane-1,2,3-tricarboxylate, also known as potassium citrate, is a chemical compound with the molecular formula K3C6H5O7. It is a white crystalline powder that is commonly used in the food industry as a preservative and flavor enhancer. However, potassium citrate also has several important applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
Potassium citrate works by binding to hydrogen ions in solution, helping to maintain a stable pH level. This makes it an effective buffering agent in biological systems, where a stable pH is critical for maintaining cellular function. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate can bind to heavy metals in solution, helping to remove them from biological samples.
Biochemical and Physiological Effects:
Potassium citrate has several important biochemical and physiological effects. It is an important source of Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate, which is an essential nutrient for many biological processes. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate can help to prevent the formation of kidney stones by increasing the pH of urine, making it less acidic and reducing the risk of stone formation.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium citrate has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound that is easy to work with. Additionally, it is a highly effective buffering agent that can help to maintain a stable pH in biological systems. However, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate also has some limitations, including its tendency to form insoluble precipitates in solution and its potential to interfere with certain biochemical assays.
Orientations Futures
There are many potential future directions for research involving Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate. One area of interest is the development of new methods for synthesizing Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate, which could improve its purity and reduce production costs. Additionally, researchers are exploring new applications for Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate in the fields of medicine and biotechnology, including its potential use as a therapeutic agent for the treatment of kidney stones and other diseases. Finally, there is interest in exploring the mechanisms of action of Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate in more detail, in order to better understand its effects on biological systems.
Méthodes De Synthèse
Potassium citrate can be synthesized through several different methods, including the reaction of citric acid with Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate hydroxide or Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate carbonate. The most commonly used method involves the reaction of citric acid with Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate bicarbonate, which produces Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate along with carbon dioxide and water.
Applications De Recherche Scientifique
Potassium citrate has many applications in scientific research, particularly in the fields of biochemistry and physiology. It is commonly used as a buffering agent in biological experiments, helping to maintain a stable pH level in cell cultures and other biological systems. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate is often used as a chelating agent, helping to bind and remove heavy metals from biological samples.
Propriétés
Numéro CAS |
17001-82-0 |
|---|---|
Nom du produit |
Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate |
Formule moléculaire |
C6H5K3O7 |
Poids moléculaire |
306.39 g/mol |
Nom IUPAC |
tripotassium;1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3K/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
Clé InChI |
BORGOURGDKLMHZ-UHFFFAOYSA-K |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





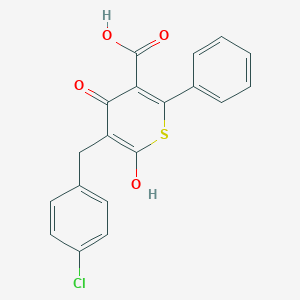



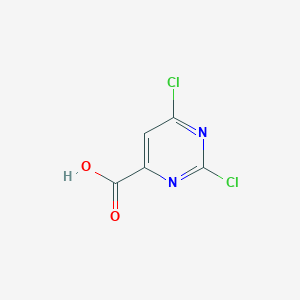
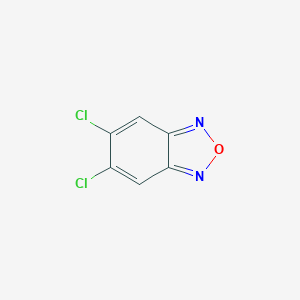
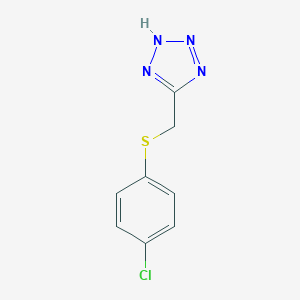
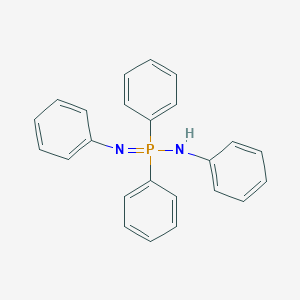

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
